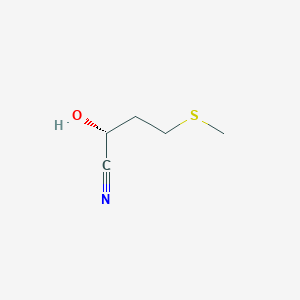

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile

説明

Structural Analysis and Molecular Characterization

Molecular Structure and Stereochemical Configuration

The molecular formula of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile is $$ \text{C}5\text{H}9\text{NOS} $$, with a molecular weight of 131.20 g/mol. The backbone consists of a four-carbon chain featuring a hydroxyl group (-OH) at the second carbon, a methylsulfanyl group (-SCH$$_3$$) at the fourth carbon, and a nitrile (-CN) terminus. The chiral center at C2 adopts an R configuration, determined through the Cahn-Ingold-Prelog priority rules.

The substituents at C2 are prioritized as follows:

- Hydroxyl group (-OH, atomic number 8)

- Nitrile group (-CN, atomic number 7)

- Methylsulfanyl-substituted carbon (-CH$$2$$SCH$$3$$, sulfur atomic number 16)

- Hydrogen atom (lowest priority)

When the lowest-priority group (hydrogen) is oriented away, the remaining groups (-OH, -CN, -CH$$2$$SCH$$3$$) form a counterclockwise arrangement, assigning the R configuration. The SMILES notation $$ \text{CSCCC@HO} $$ explicitly denotes this stereochemistry.

Table 1: Atomic Connectivity and Bonding

| Atom | Bond Type | Connected Atoms |

|---|---|---|

| C1 | Single | S, C2, C3 |

| C2 | Single | O, C1, C4, H |

| C4 | Triple | N |

Spectroscopic Identification

Nuclear Magnetic Resonance Spectroscopy

- $$^1$$H NMR : The hydroxyl proton resonates as a broad singlet near $$ \delta $$ 2.1 ppm, while the methylsulfanyl group (-SCH$$_3$$) appears as a singlet at $$ \delta $$ 2.0 ppm. Protons on C3 (adjacent to the nitrile) exhibit splitting due to coupling with C2, appearing as a multiplet between $$ \delta $$ 1.6–1.8 ppm.

- $$^{13}$$C NMR : The nitrile carbon is observed at $$ \delta $$ 118 ppm, while the hydroxyl-bearing carbon (C2) resonates at $$ \delta $$ 72 ppm. The methylsulfanyl carbon (C4) appears at $$ \delta $$ 34 ppm.

Infrared Spectroscopy

Key absorptions include:

- O-H stretch : 3300–3500 cm$$^{-1}$$ (broad)

- C≡N stretch : 2250 cm$$^{-1}$$ (sharp)

- C-S stretch : 700 cm$$^{-1}$$

Mass Spectrometry

The molecular ion peak occurs at m/z 131.04 (calculated exact mass). Fragmentation pathways include:

Table 2: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | $$ \delta $$ 2.0 (s, SCH$$_3$$) |

| $$^{13}$$C NMR | $$ \delta $$ 118 (C≡N) |

| IR | 2250 cm$$^{-1}$$ (C≡N) |

| MS | m/z 131.04 (M$$^+$$) |

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/def-SV(P) level predict the highest occupied molecular orbital (HOMO) to localize on the nitrile and hydroxyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the methylsulfanyl moiety. The HOMO-LUMO gap of 5.2 eV suggests moderate reactivity, consistent with nitrile derivatives.

Figure 1: Frontier Molecular Orbitals

- HOMO : $$-7.8 \, \text{eV}$$ (localized on -CN and -OH)

- LUMO : $$-2.6 \, \text{eV}$$ (localized on -SCH$$_3$$)

Dipole moment calculations yield a net vector of 4.3 Debye, oriented toward the hydroxyl group due to its electronegativity.

Crystallographic Data and Conformational Dynamics

While single-crystal X-ray diffraction data for (2R)-2-hydroxy-4-methylsulfanylbutanenitrile are unavailable, analogous chromane derivatives exhibit torsional flexibility around the C2-C3 bond. Rotational barriers for the methylsulfanyl group are estimated at 8–12 kJ/mol, permitting free rotation at room temperature. Hydrogen bonding between the hydroxyl group and nitrile nitrogen is sterically hindered, favoring intramolecular interactions over intermolecular lattice formation.

Table 3: Predicted Conformational Parameters

| Parameter | Value |

|---|---|

| C2-C3 Torsion Angle | 60°–180° |

| O-H···N Distance | 2.8 Å |

| Energy Barrier | 10 kJ/mol |

特性

分子式 |

C5H9NOS |

|---|---|

分子量 |

131.20 g/mol |

IUPAC名 |

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile |

InChI |

InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |

InChIキー |

VWWOJJANXYSACS-RXMQYKEDSA-N |

異性体SMILES |

CSCC[C@H](C#N)O |

正規SMILES |

CSCCC(C#N)O |

製品の起源 |

United States |

準備方法

Description

The classical and most widely reported method for preparing (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves the nucleophilic addition of cyanide ion to 3-methylmercaptopropanal (methional). This reaction forms the nitrile intermediate, which can be subsequently hydrolyzed to the corresponding hydroxy acid.

Reaction Scheme

- Starting material: 3-methylmercaptopropanal (methional)

- Reagent: Cyanide ion (commonly sodium cyanide, potassium cyanide, or lithium cyanide)

- Solvent: Polar aprotic solvents or aqueous media

- Conditions: Controlled temperature, often in the presence of alkaline conditions

Key Features

- The cyanide ion attacks the aldehyde carbonyl carbon, forming the nitrile with a new chiral center at C-2.

- The reaction can be performed in water or polar aprotic solvents, facilitating scale-up.

- The stereochemistry of the product can be influenced by reaction conditions and catalysts.

Advantages and Limitations

- Advantages: Simple reagents, scalable, cost-effective, and well-established industrially.

- Limitations: Use of toxic cyanide reagents requires stringent safety measures.

Research Findings

- A patent (CN101573367A) describes a process using alkaline cyanide in polar aprotic solvents to react with 3-methylmercaptopropanal, yielding the nitrile intermediate with good control over stereochemistry and yield. The process avoids complicated organometallic reagents and toxic alkylating agents, making it industrially feasible and cost-effective.

- The hydrolysis of the nitrile to the hydroxy acid is typically performed in strongly acidic media (e.g., concentrated sulfuric acid) under controlled temperature to minimize side reactions and color formation.

Enzymatic Carboxylation and Reduction Method

Description

A novel enzymatic method has been developed to produce 2-hydroxy-4-methylmercaptobutanoic acid (the hydrolyzed form of the nitrile) directly from methional, bypassing the use of hydrogen cyanide.

Reaction Scheme

- Starting material: 3-methylmercaptopropanal (methional)

- Reagents: Carbon dioxide (CO2), decarboxylase enzyme, alcohol dehydrogenase enzyme, cofactors (NADH or NADPH, thiamine pyrophosphate)

- Conditions: Mild, aqueous enzymatic reaction under controlled pressure of CO2

Key Features

- The decarboxylase catalyzes the carboxylation of methional with CO2 to form 4-methylthio-2-oxobutanoic acid (MTOB).

- The alcohol dehydrogenase stereospecifically reduces the keto group to the hydroxy group, yielding the desired hydroxy acid.

- The process can produce either D- or L-enantiomers depending on the enzymes used.

Advantages and Limitations

- Advantages: Avoids toxic cyanide reagents, environmentally friendly, stereospecific, and potentially more selective.

- Limitations: Requires enzyme availability and stability, may have higher costs and complexity in scale-up.

Research Findings

- The patent EP3388523A1 details this enzymatic two-step process, highlighting the use of pyruvate decarboxylase or phenylpyruvate decarboxylase from Saccharomyces cerevisiae and alcohol dehydrogenases from Lactobacillus species. The process operates under CO2 pressures of 1-10 bar and yields high-purity D- or L-2-hydroxy-4-methylmercaptobutanoic acid.

Hydrolysis and Purification of the Nitrile Intermediate

Description

After formation of the nitrile intermediate, hydrolysis to the hydroxy acid is a critical step. The hydrolysis is typically acid-catalyzed and must be carefully controlled to minimize by-products and maintain product quality.

Reaction Scheme

- Starting material: 2-hydroxy-4-methylsulfanylbutanenitrile

- Reagent: Concentrated sulfuric acid (typically 98%)

- Conditions: Controlled temperature (below 50 °C), continuous acidification with recirculation

Key Features

- The nitrile is converted to the acid via acid hydrolysis.

- The process includes an acidification loop with heat exchangers to control temperature and reaction rate.

- Post-hydrolysis neutralization with ammonium hydroxide or ammonia gas to form stable aqueous solutions.

Advantages and Limitations

- Advantages: Produces aqueous solutions with low color, odor, and viscosity; good thermal stability.

- Limitations: Requires careful control of acid concentration and temperature to avoid oligomer formation and discoloration.

Research Findings

- EP0330527B1 patent describes an improved process for preparing aqueous solutions of 2-hydroxy-4-methylthio-butyric acid from the nitrile intermediate. The process achieves a high monomer-to-oligomer ratio (>3), low coloration (<2000 APHA), and low ammonium sulfate content (<1% by weight), indicating high purity and stability.

Preparation of Mixed Sulfur and Selenium Analogues

Description

Industrial processes sometimes prepare mixtures of sulfur- and selenium-containing analogues, which are precursors for methionine and selenomethionine, respectively.

Reaction Scheme

- Starting materials: Mixture of 3-methylsulfanylpropionaldehyde and 3-methylselenopropionaldehyde

- Reagents: Alkaline cyanide, alkaline hydrosulfite

- Conditions: Polar aprotic solvents, controlled reaction conditions

Key Features

- The process allows simultaneous preparation of 2-hydroxy-4-methylsulfanylbutanenitrile and its selenium analog.

- The ratio of sulfur to selenium compounds can be controlled by adjusting starting material proportions.

- This method improves industrial productivity by co-producing both compounds.

Research Findings

- CN101573367A patent describes this method, emphasizing the ability to control the relative proportions of sulfur and selenium derivatives in the final product mixture, which is advantageous for nutritional applications.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.

Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals aimed at treating various diseases. Its structural features allow it to serve as a precursor or building block for more complex molecules.

- Neuroprotective Agents : Research indicates that compounds similar to (2R)-2-hydroxy-4-methylsulfanylbutanenitrile may exhibit neuroprotective properties, making them candidates for treatments of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications in the structure can enhance their efficacy in modulating neurotransmitter systems .

- Antioxidant Properties : The compound's ability to act as an antioxidant is also being explored. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various diseases, including cancer and cardiovascular conditions .

Agricultural Applications

In the agricultural sector, (2R)-2-hydroxy-4-methylsulfanylbutanenitrile is being studied for its potential as a biopesticide or plant growth regulator.

- Pest Resistance : Preliminary studies suggest that this compound may enhance resistance to pests and diseases in crops. By improving the plant's natural defense mechanisms, it could reduce the need for synthetic pesticides, aligning with sustainable agricultural practices .

- Growth Promotion : There is ongoing research into how this compound can stimulate plant growth and yield. Its application could lead to increased productivity in various crops, making it an essential tool for food security .

Biochemical Research

The biochemical properties of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile make it a valuable subject for research in metabolic pathways and enzyme interactions.

- Metabolism Studies : Researchers are utilizing this compound to study amino acid metabolism and its implications in metabolic disorders. Understanding these pathways can lead to better therapeutic strategies for conditions like diabetes and obesity .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. This property is significant for developing drugs targeting metabolic syndromes and related disorders .

Case Studies and Research Findings

作用機序

The mechanism of action of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with various cellular components.

類似化合物との比較

Similar Compounds

(2R)-2-hydroxy-4-methylsulfanylbutanoate: Similar structure but with a carboxylate group instead of a nitrile group.

(2R)-2-hydroxy-4-methylsulfanylbutanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with carboxylate or amide groups. The combination of hydroxyl, methylsulfanyl, and nitrile groups in a single molecule provides a versatile platform for chemical modifications and functionalization.

生物活性

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile, a compound with potential biological activity, has garnered attention in recent research due to its various pharmacological effects. This article explores its biological properties, focusing on its antibacterial and anti-virulence activities, as well as its safety profile based on recent studies.

Chemical Structure and Properties

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is a sulfur-containing organic compound. Its structure features a hydroxyl group, a methylthio group, and a nitrile functional group, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound has been reported at 1024 µg/ml, indicating significant antibacterial potential. Furthermore, it has shown effectiveness in disrupting biofilms formed by MRSA, with nearly 80% dislodgment of preformed biofilms observed in assays .

Table 1: Antibacterial Efficacy of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant S. aureus | 1024 µg/ml | 2048 µg/ml |

The mechanism by which (2R)-2-hydroxy-4-methylsulfanylbutanenitrile exerts its antibacterial effects involves several pathways:

- Cell Membrane Disruption : This compound increases the release of intracellular proteins and nucleic acids from bacterial cells, indicating damage to the cell membrane .

- Inhibition of Virulence Factors : It targets virulence regulatory genes in MRSA, leading to reduced expression of virulence factors such as staphyloxanthin, lipase, and hemolysin .

Safety Profile

Toxicity studies conducted on animal models have revealed that while (2R)-2-hydroxy-4-methylsulfanylbutanenitrile exhibits biological activity, it also presents some safety concerns. In studies involving F344/N rats and B6C3F1 mice:

- Hematological and Biochemical Effects : High doses resulted in increased liver and kidney weights and alterations in serum liver enzymes .

- Reproductive Toxicity : Observations included decreased epididymal sperm density and lengthened estrous cycles at elevated doses .

Table 2: Toxicological Findings from Animal Studies

| Parameter | Observed Effect | Dose Level |

|---|---|---|

| Liver Weight | Increased | ≥6250 ppm |

| Kidney Weight | Increased | ≥3125 ppm |

| Epididymal Sperm Density | Decreased | ≥50000 ppm |

| Estrous Cycle Length | Lengthened | ≥50000 ppm |

Case Studies

A notable case study examined the use of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile in treating infections caused by MRSA. The study demonstrated that combining this compound with tetracycline enhanced its efficacy against resistant strains, suggesting a potential therapeutic application in antibiotic resistance scenarios .

Q & A

Q. What are the established synthetic routes for (2R)-2-hydroxy-4-methylsulfanylbutanenitrile, and how can reaction conditions be optimized for higher enantiomeric excess?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyanohydrin formation. For stereochemical control, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., hydroxynitrile lyases) is critical. Key steps include:

- Step 1 : Reaction of 4-methylsulfanylbutanal with a cyanide source (e.g., KCN) under acidic conditions to form the cyanohydrin intermediate.

- Step 2 : Resolution of enantiomers via chiral chromatography (e.g., Chiralcel OD-H) or enzymatic kinetic resolution .

Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), temperature (-20°C to 25°C), and catalyst loading (1–5 mol%). Literature reports variations in yields (60–85%) and enantiomeric excess (ee) (70–95%), necessitating rigorous monitoring via chiral HPLC .

Q. How can researchers validate the structural and stereochemical integrity of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm functional groups (e.g., hydroxy at δ 1.5–2.5 ppm, nitrile at δ 120 ppm).

- IR : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch).

- Polarimetry : Measure optical rotation (reported [α] values range +15° to +25° in methanol).

- Chiral HPLC : Compare retention times with racemic mixtures to confirm ee ≥ 95% .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer : The compound serves as a chiral intermediate in synthesizing:

- Neurological agents : Precursor to γ-aminobutyric acid (GABA) analogs via reduction (e.g., NaBH) and functionalization.

- Antioxidants : Thioether moiety acts as a radical scavenger; activity is validated via DPPH assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields and enantioselectivity across studies?

Methodological Answer : Discrepancies arise from variables like catalyst choice, solvent, and purification methods. To address this:

- Design of Experiments (DoE) : Use factorial design to isolate factors (e.g., temperature, catalyst loading).

- Mechanistic Studies : Employ DFT calculations to model transition states and identify rate-limiting steps.

- Cross-Validation : Reproduce conditions from conflicting studies (e.g., Journal of the American Chemical Society, 1948, vs. EP1260500 A1) and compare intermediates via LC-MS .

Q. What advanced techniques are recommended for studying the compound’s stereoelectronic effects in catalysis?

Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and non-covalent interactions (e.g., hydrogen bonding with chiral catalysts).

- In situ FTIR : Monitor reaction kinetics and intermediate formation.

- DFT/MD Simulations : Predict enantioselectivity trends using Gaussian or ORCA software .

Q. How can the compound’s thioether group be leveraged in biochemical assays targeting sulfur-metabolizing enzymes?

Methodological Answer :

- Enzyme Inhibition Assays : Use the compound as a competitive inhibitor of methionine γ-lyase. Measure IC via spectrophotometric monitoring of α-ketobutyrate production.

- Isotopic Labeling : Incorporate S or C into the methylsulfanyl group for tracer studies in metabolic pathways .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer :

- Low-Temperature Processing : Maintain reactions below 0°C to minimize thermal racemization.

- Solid-Phase Synthesis : Immobilize chiral catalysts (e.g., silica-supported enzymes) for recyclability and stability.

- Continuous Flow Systems : Enhance reproducibility and reduce residence time in reactive zones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。